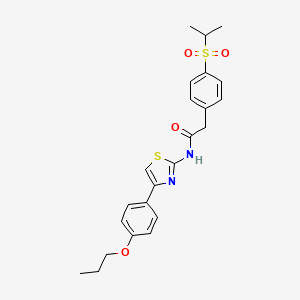

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

Beschreibung

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a thiazole-acetamide derivative characterized by a thiazole core substituted with a 4-propoxyphenyl group at the 4-position and an acetamide moiety linked to a 4-(isopropylsulfonyl)phenyl group. This compound shares structural motifs common to bioactive molecules targeting enzymes like matrix metalloproteinases (MMPs) or kinases, as seen in analogous thiazole derivatives . Synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methods used for similar compounds (e.g., refluxing chloroacetamide intermediates with arylpiperazines or arylthiols) .

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-4-13-29-19-9-7-18(8-10-19)21-15-30-23(24-21)25-22(26)14-17-5-11-20(12-6-17)31(27,28)16(2)3/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZCUHKPFMARKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable propoxyphenyl halide.

Attachment of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced through a sulfonation reaction using isopropylsulfonyl chloride.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a novel chemical entity that has gained attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on pharmacological activities, structure-activity relationships, and case studies.

Molecular Formula

The molecular formula of the compound is .

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit potential as anticancer agents. The thiazole and sulfonamide groups are known to enhance the cytotoxic effects against various cancer cell lines.

Case Study: ALK Inhibition

A related compound demonstrated significant activity as an anaplastic lymphoma kinase (ALK) inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that the structural components of the compound may confer similar properties, warranting further investigation into its anticancer potential .

Anticonvulsant Properties

Compounds with similar structural motifs have been evaluated for anticonvulsant activity. The presence of the acetamide group is crucial for modulating neuronal excitability.

Case Study: Anticonvulsant Screening

In related research, derivatives of phenylacetamides were synthesized and tested for their efficacy in animal models of epilepsy. The results indicated that modifications in the side chains significantly influenced their anticonvulsant properties, suggesting that the compound could be a candidate for further development in this area .

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Compounds containing this functional group can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Research Findings

Studies have shown that sulfonamide-containing compounds can reduce inflammation in various models, indicating that This compound may exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The isopropylsulfonyl group enhances solubility and bioavailability.

- The thiazole moiety contributes to increased potency against specific biological targets.

- Modifications on the propoxyphenyl ring can fine-tune selectivity and reduce off-target effects.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | ALK inhibitors | Induced apoptosis in cancer cell lines |

| Anticonvulsant | Phenylacetamides | Efficacy in reducing seizure frequency |

| Anti-inflammatory | Sulfonamide derivatives | Decreased levels of pro-inflammatory markers |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Isopropylsulfonyl group | Enhances solubility and bioavailability |

| Thiazole moiety | Increases potency against specific targets |

| Propoxyphenyl modifications | Fine-tunes selectivity and reduces side effects |

Wirkmechanismus

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., isopropylsulfonyl) improve target engagement but may reduce solubility. Balancing hydrophobicity with polar groups (e.g., propoxy) could optimize bioavailability .

Biologische Aktivität

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of thiazole and acetamide moieties. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : This may involve the reaction of 2-aminothiophenol with appropriate carbonyl compounds.

- Acetamide Formation : The thiazole derivative is then reacted with isopropylsulfonyl chloride and propoxyphenyl amines to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against a range of bacterial strains. The isopropylsulfonyl group may enhance interaction with bacterial cell membranes.

- Anticonvulsant Activity : Related compounds have shown efficacy in models of epilepsy, suggesting that this compound may also possess anticonvulsant properties. For instance, derivatives with thiazole rings are known to interact with sodium channels, which are critical in seizure activity management .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticonvulsant | Potential activity in MES model | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

The proposed mechanisms through which this compound exerts its biological effects include:

- Ion Channel Modulation : Similar compounds have been shown to modulate voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure propagation.

- Inhibition of Enzymes : The sulfonamide group may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl ring significantly enhanced activity, suggesting that structural variations can lead to improved efficacy .

- Anticonvulsant Screening : In a series of experiments involving animal models, compounds structurally similar to this compound were tested using the maximal electroshock (MES) test. Several derivatives showed significant protection against seizures, indicating potential therapeutic applications for epilepsy .

- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiazole intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purify via column chromatography (gradient elution) or recrystallization (ethanol/water).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Compound Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

- Solubility Effects : Use standardized solvents (e.g., DMSO with <0.1% water) and measure kinetic solubility via nephelometry .

Q. Example Workflow :

Replicate conflicting studies under identical conditions.

Compare with structurally analogous compounds (e.g., methylsulfonyl vs. isopropylsulfonyl derivatives) to isolate substituent effects .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm acetamide (-NHCO-) and sulfonyl (-SO₂-) groups. Key shifts:

- Thiazole protons: δ 7.2–8.1 ppm (aromatic region).

- Acetamide carbonyl: ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~500–550 m/z).

- X-ray Crystallography : To resolve stereochemistry and confirm solid-state packing (if crystals form) .

Advanced: How do substituents (e.g., isopropylsulfonyl vs. propoxyphenyl) influence physicochemical properties and target binding?

Answer:

- LogP and Solubility :

- Isopropylsulfonyl increases hydrophobicity (LogP +0.5 vs. methylsulfonyl). Measure via shake-flask method .

- Propoxyphenyl enhances metabolic stability but reduces aqueous solubility. Counterbalance with co-solvents (e.g., PEG 400) .

- Target Interactions :

- Isopropylsulfonyl may engage in hydrophobic pocket interactions (e.g., kinase ATP-binding sites). Validate via molecular docking (AutoDock Vina) and mutagenesis studies .

- Propoxyphenyl’s ether oxygen can form hydrogen bonds with residues like Asp/Glu. Probe via isothermal titration calorimetry (ITC) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?

Answer:

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .

- Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

- Core Modifications :

- Replace thiazole with oxazole to assess heterocycle impact on potency .

- Vary sulfonyl substituents (e.g., cyclopropylsulfonyl for steric effects) .

- Pharmacophore Mapping :

- Use CoMFA/CoMSIA to identify critical electrostatic/hydrophobic regions .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Q. Data Analysis :

- Corrogate activity data (IC₅₀) with computational descriptors (e.g., polar surface area, H-bond donors) using QSAR tools (MOE, Schrödinger).

Advanced: What strategies mitigate off-target effects while maintaining on-target potency?

Answer:

- Selectivity Screening : Profile against panels of related targets (e.g., kinase inhibitors tested across 100+ kinases) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked propoxyphenyl) for targeted release in acidic tumor microenvironments .

- Fragment-Based Optimization : Replace non-critical hydrophobic groups (e.g., isopropylsulfonyl) with polar moieties (e.g., sulfonamide) to reduce lipid bilayer partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.